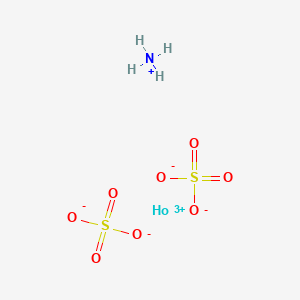

Ammonium holmium(3+) disulphate

説明

特性

CAS番号 |

97375-23-0 |

|---|---|

分子式 |

H4HoNO8S2 |

分子量 |

375.10 g/mol |

IUPAC名 |

azanium;holmium(3+);disulfate |

InChI |

InChI=1S/Ho.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |

InChIキー |

MGASNGITCBLJDL-UHFFFAOYSA-K |

正規SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: ホウ素(III)硫酸アンモニウムは、水性媒体中の酸化ホルミウム(Ho₂O₃)と硫酸アンモニウム((NH₄)₂SO₄)を含む反応によって合成できます。この反応は、通常、目的の化合物の生成を確実にするために、制御された温度とpH条件下で行われます。一般的な反応は以下のとおりです。

Ho2O3+2(NH4)2SO4+H2SO4→2(NH4)Ho(SO4)2+3H2O

工業的生産方法: ホウ素(III)硫酸アンモニウムの工業的生産は、同様の合成経路を用いますが、より大規模です。このプロセスでは、高純度と高収率を実現するために、温度、濃度、pHなどの反応パラメータを正確に制御する必要があります。この化合物は通常、反応混合物から結晶化され、再結晶技術によって精製されます。

化学反応の分析

科学研究への応用

化学: ホウ素(III)硫酸アンモニウムは、他のホルミウム化合物の合成に使用され、さまざまな化学反応の前駆体として使用されます。その独自の特性は、希土類元素の挙動を研究する上で貴重です。

生物学: 生物学的研究では、この化合物は、希土類元素が生物系に与える影響を研究するために使用されます。これは、ホルミウムと生体分子との相互作用を理解するための実験で使用できます。

医学: ホウ素(III)硫酸アンモニウムを含むホルミウム化合物は、医用画像診断における潜在的な用途や治療薬として研究されています。ホルミウムの独自の磁気特性は、特定の種類の画像診断技術に適しています。

産業: 産業分野では、ホウ素(III)硫酸アンモニウムは、触媒や蛍光体などの特殊な材料の生産に使用されています。その独自の特性は、これらの材料の性能を向上させるために活用されます。

科学的研究の応用

Chemistry: Ammonium holmium(3+) disulphate is used in the synthesis of other holmium compounds and as a precursor in various chemical reactions. Its unique properties make it valuable in studying the behavior of rare earth elements.

Biology: In biological research, this compound is used to study the effects of rare earth elements on biological systems. It can be used in experiments to understand the interaction of holmium with biological molecules.

Medicine: Holmium compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents. Holmium’s unique magnetic properties make it suitable for certain types of imaging techniques.

Industry: In the industrial sector, this compound is used in the production of specialized materials, including catalysts and phosphors. Its unique properties are leveraged to enhance the performance of these materials.

作用機序

類似の化合物との比較

類似の化合物:

- エルビウム(III)硫酸アンモニウム

- ジスプロシウム(III)硫酸アンモニウム

- テルビウム(III)硫酸アンモニウム

比較: ホウ素(III)硫酸アンモニウムは、磁気特性や光学特性などのホルミウムの特定の特性によりユニークです。他のランタノイドを含む類似の化合物と比較して、ホウ素(III)硫酸アンモニウムは、異なる反応性と用途を示す可能性があります。たとえば、ホルミウムの磁気特性は、特定の画像診断技術に特に役立ちますが、他のランタノイドは同じ利点を提供できない場合があります。

類似化合物との比較

Rare-Earth Ammonium Disulphates

Ammonium Lanthanum(3+) Disulphate (CAS 2437-23-2)

- Formula : (NH₄)La(SO₄)₂·nH₂O

- Key Differences :

- Ionic Radius : Ho³⁺ (1.015 Å) is smaller than La³⁺ (1.160 Å), leading to differences in crystal lattice stability and coordination chemistry .

- Magnetic Properties : Holmium compounds exhibit stronger paramagnetism due to unpaired 4f electrons, unlike lanthanum, which lacks f-electrons .

- Applications : Lanthanum variants are used in water treatment, while holmium derivatives are tailored for optical devices .

Table 1: Rare-Earth Ammonium Disulphates Comparison

| Property | Ammonium Holmium(3+) Disulphate | Ammonium Lanthanum(3+) Disulphate |

|---|---|---|

| Ionic Radius (Ho³⁺/La³⁺) | 1.015 Å | 1.160 Å |

| Magnetic Susceptibility | High (paramagnetic) | Low (diamagnetic) |

| Primary Applications | Lasers, sensors | Catalysts, ion exchange |

Transition Metal Ammonium Sulphates (Alum-Type Compounds)

Aluminium Ammonium Sulphate (Ammonium Alum, CAS 7784-26-1)

- Formula : NH₄Al(SO₄)₂·12H₂O

- Key Differences: Hydration: Alum typically has 12 water molecules, whereas holmium analogues may exhibit variable hydration states depending on synthesis conditions . Thermal Stability: Holmium disulphates decompose at higher temperatures (~300°C) compared to alums (~200°C) due to stronger Ho–O bonding .

Table 2: Comparison with Alum-Type Sulphates

| Property | This compound | Aluminium Ammonium Sulphate |

|---|---|---|

| Hydration State | Variable (n = 0–6) | Fixed (n = 12) |

| Decomposition Temp. | ~300°C | ~200°C |

| Solubility in Water | Low (0.5 g/100 mL) | High (15 g/100 mL) |

Other Holmium Salts

Holmium(III) Sulphate (CAS 13473-57-9)

- Formula : Ho₂(SO₄)₃·8H₂O

- Key Differences :

Holmium Acetate (CAS MFCD00150648)

- Formula : Ho(O₂C₂H₃)₃

- Key Differences: Anion Effects: Acetate’s organic nature lowers thermal stability (decomposes at ~150°C) compared to sulphate’s inorganic robustness . Solubility: More soluble in organic solvents, unlike sulphates, which favor polar solvents .

Q & A

Q. What are the recommended methods for synthesizing ammonium holmium(3+) disulphate in a laboratory setting?

Synthesis involves reacting holmium oxide (Ho₂O₃) with sulfuric acid under controlled pH (1–3) and temperature (80–100°C), followed by stoichiometric addition of ammonium sulfate. Purification via recrystallization from aqueous solutions ensures high yield. Monitor Ho³⁺:SO₄²⁻ molar ratios (1:3) to prevent hydrolysis or impurity formation .

Q. How can the purity of this compound be verified?

Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis (detection limit: <1 ppb for Ho³⁺) and X-ray diffraction (XRD) to confirm crystallographic structure. UV-Vis spectroscopy identifies Ho³⁺ absorption bands at 450 nm (⁵I₈ → ⁵G₆) and 640 nm (⁵I₈ → ⁵F₅), with deviations indicating impurities .

Q. What safety protocols are essential when handling this compound?

Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid aerosol inhalation. Store in airtight, moisture-resistant containers at 15–25°C. For spills, use neutralization with sodium bicarbonate and collect residues via vacuum filtration .

Q. What are the primary applications of this compound in biochemical research?

It acts as a rare-earth ion source in protein crystallography for anomalous X-ray scattering (e.g., single-wavelength anomalous dispersion). Optimize concentrations (0.1–1.0 mM) to minimize interference with protein stability while enabling phase resolution .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for studying the electronic transitions of Ho³⁺ in this compound?

High-resolution photoluminescence spectroscopy at cryogenic temperatures (≤10 K) resolves 4f-4f transitions (e.g., ⁵I₇ → ⁵I₈ at 2.0 µm). Time-resolved measurements quantify radiative lifetimes (τ ≈ 1–5 ms) and non-radiative decay pathways. Judd-Ofelt analysis calculates intensity parameters (Ω₂, Ω₄, Ω₆) to predict transition probabilities .

Q. How does the sulfate matrix influence the luminescence efficiency of Ho³⁺ in this compound?

The sulfate ligand field splits Ho³⁺ energy levels, altering oscillator strengths. Burshstein modeling quantifies energy transfer rates (e.g., Ho³⁺ → Pr³⁺ at 1.5 × 10⁻¹⁶ cm³/s). Codoping with Pr³⁺ reduces ⁵I₇ state populations by 40%, enhancing ground-state recovery for laser gain media .

Q. How can conflicting data on Ho³⁺ coordination geometry in this compound be resolved?

Combine extended X-ray absorption fine structure (EXAFS) spectroscopy (Ho-O bond distances: 2.2–2.4 Å) with density functional theory (DFT) simulations. Validate with Raman spectroscopy, where sulfate symmetric stretching modes (~980 cm⁻¹) confirm ligand symmetry .

Q. What experimental strategies mitigate aggregation issues during protein-Ho³⁺ complexation studies?

Use dynamic light scattering (DLS) to monitor particle size (target: <10 nm). Optimize buffer conditions (e.g., 50 mM ammonium acetate, pH 6.5) and add chelators (e.g., 1 mM EDTA) to stabilize Ho³⁺ without disrupting protein function .

Methodological Notes

- Synthesis Validation : Cross-check stoichiometry via thermogravimetric analysis (TGA) to confirm water of crystallization (expected: 8 H₂O for octahydrate forms) .

- Energy Transfer : For codoping studies, use 0.1–0.3 mol% Pr³⁺ to balance Ho³⁺ deactivation and minimize cross-relaxation losses .

- Crystallography : For Ho³⁺-protein complexes, collect data at λ = 1.542 Å (Cu-Kα) to maximize anomalous signal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。